2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne. One common method involves the use of a thiazole-5-carboxylic acid derivative, which is reacted with pent-1-yn-3-amine under specific conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites on proteins .
Comparison with Similar Compounds
Similar Compounds
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid: Similar in structure but contains an oxazole ring instead of a thiazole ring.
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid: Differing only in the position of the carboxylic acid group.
Uniqueness
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6(4-2)11-9-10-5-7(14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
UFTQRRNXWWEUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.